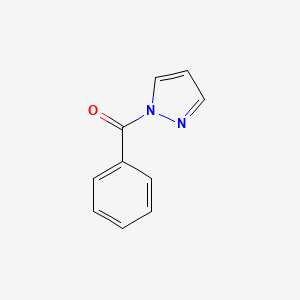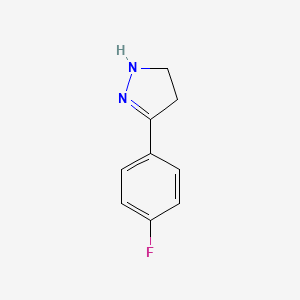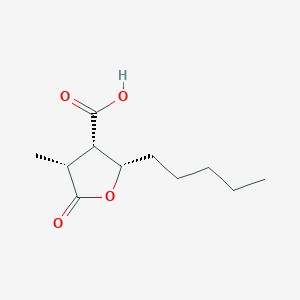
3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine is a heterocyclic compound that features both a furan ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with amines under acidic or basic conditions to form the pyrrolidine ring. For instance, the reaction of 2-furylamine with an appropriate aldehyde or ketone under acidic conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: Another furan derivative with different functional groups.
2-Furylamine: A simpler furan derivative with an amine group.
Furan-2,5-dione: An oxidized form of furan with different reactivity.
Uniqueness
3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-(furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C8H10N2O/c9-8-4-6(5-10-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H2,9,10) |
InChI Key |
YLXYMPXQKKQHKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=C1N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


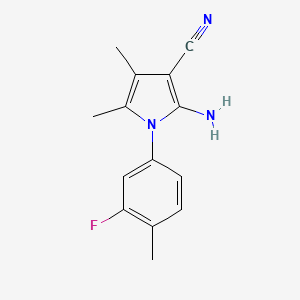
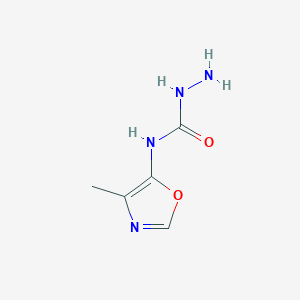
![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
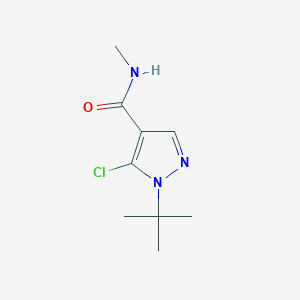
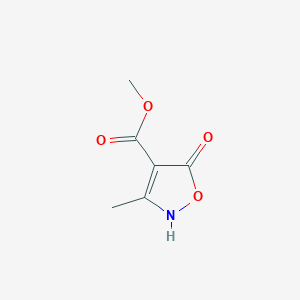
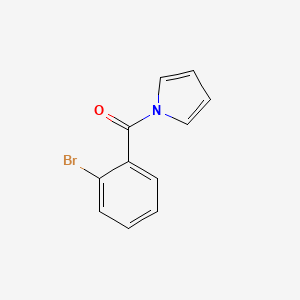
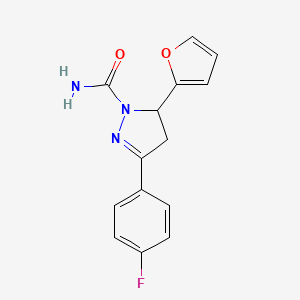
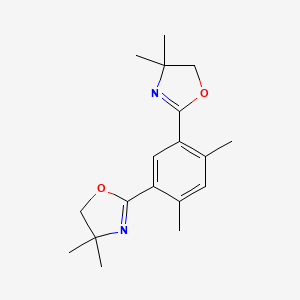
![2-(Methylthio)benzo[d]oxazole-6-acetic acid](/img/structure/B12873746.png)
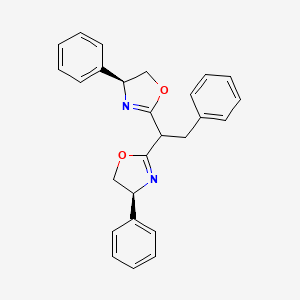
![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)
